N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide
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Overview
Description
N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chlorophenoxy group and a formylphenoxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Mechanism of Action
Mode of Action
It is synthesized for its potential anti-inflammatory activity .
Biochemical Pathways
It is suggested that the compound may exert its effects through the inhibition of cyclooxygenase-derived prostaglandin synthesis , a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).
Result of Action
It is suggested that the compound may have anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide typically involves the following steps:
Formation of 2-chlorophenoxyphenylamine: This intermediate is synthesized by reacting 2-chlorophenol with 4-nitrophenylamine under basic conditions, followed by reduction of the nitro group to an amine.
Acylation: The 2-chlorophenoxyphenylamine is then acylated with 2-formylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature, typically around 0-5°C, to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxyphenoxy)acetamide.
Reduction: 2-(2-hydroxymethylphenoxy)acetamide.
Substitution: N-[4-(2-aminophenoxy)phenyl]-2-(2-formylphenoxy)acetamide.
Scientific Research Applications
N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: This compound has a methoxy group instead of a chlorophenoxy group.
N-ethyl-2-(4-formylphenoxy)acetamide: This compound lacks the chlorophenoxy group and has an ethyl group instead.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c22-18-6-2-4-8-20(18)27-17-11-9-16(10-12-17)23-21(25)14-26-19-7-3-1-5-15(19)13-24/h1-13H,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYWAIUWOKIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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